N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide is a synthetic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties . The structure of this compound consists of an imidazo[1,2-a]pyridine core with a chloro substituent at the 6-position and an acetylphenyl group at the N-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyridine core. The chloro substituent can be introduced via halogenation reactions, and the acetylphenyl group can be attached through acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including anticancer, antifungal, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Chloro-substituted imidazo[1,2-a]pyridines: Compounds with chloro substituents at different positions on the imidazo[1,2-a]pyridine core.
Acetylphenyl derivatives: Compounds with acetylphenyl groups attached to various heterocyclic cores
Uniqueness
N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and chemical reactivity. The presence of both the chloro and acetylphenyl groups enhances its potential as a versatile compound for various applications .
Properties
Molecular Formula |
C16H12ClN3O2 |
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Molecular Weight |
313.74 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H12ClN3O2/c1-10(21)11-2-5-13(6-3-11)18-16(22)14-9-20-8-12(17)4-7-15(20)19-14/h2-9H,1H3,(H,18,22) |
InChI Key |
FYCYHKKKMQTREA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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